molecular formula C14H16N2O B13590817 4-(Piperidin-3-yloxy)quinoline

4-(Piperidin-3-yloxy)quinoline

Cat. No.: B13590817
M. Wt: 228.29 g/mol
InChI Key: NMTNZBCCMSVPEG-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yloxy)quinoline is a heterocyclic compound that features both a quinoline and a piperidine moiety. Quinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures in this compound makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yloxy)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. For example, the reaction between 4-chloroquinoline and 3-hydroxypiperidine in the presence of a base such as potassium carbonate can yield this compound. The reaction typically requires heating and may be carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yloxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

4-(Piperidin-3-yloxy)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yloxy)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoline moiety can intercalate with DNA, while the piperidine ring can enhance binding affinity to biological targets. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yloxy)quinoline: Similar structure but with the piperidine ring attached at a different position.

    4-(Morpholin-4-yloxy)quinoline: Contains a morpholine ring instead of piperidine.

    4-(Pyrrolidin-3-yloxy)quinoline: Features a pyrrolidine ring in place of piperidine.

Uniqueness

4-(Piperidin-3-yloxy)quinoline is unique due to the specific positioning of the piperidine ring, which can influence its chemical reactivity and biological activity. The combination of quinoline and piperidine moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-piperidin-3-yloxyquinoline

InChI

InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-11-4-3-8-15-10-11/h1-2,5-7,9,11,15H,3-4,8,10H2

InChI Key

NMTNZBCCMSVPEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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